5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid

Catalog No.
S14277163
CAS No.
29194-44-3
M.F
C16H13ClN4O8S2
M. Wt
488.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphop...

CAS Number

29194-44-3

Product Name

5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid

IUPAC Name

5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid

Molecular Formula

C16H13ClN4O8S2

Molecular Weight

488.9 g/mol

InChI

InChI=1S/C16H13ClN4O8S2/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26/h2-7,14,22H,1H3,(H,24,25,26)(H,27,28,29)

InChI Key

IMQZAMUWKUCBBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC(=CC=C3)S(=O)(=O)O

5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid is a complex organic compound with the molecular formula C16H13ClN4O8S2. This compound features multiple functional groups, including a chloro group, hydroxyl group, azo linkage, and sulfonic acid group, which contribute to its chemical reactivity and biological properties. Its structure includes a pyrazoline moiety, which is known for its diverse applications in medicinal chemistry and dye synthesis .

The chemical reactivity of 5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid primarily involves electrophilic aromatic substitution due to the presence of the electron-withdrawing sulfonic acid and chloro groups. The azo group can also undergo reduction reactions, which can lead to the formation of amines. Additionally, the hydroxyl group can participate in esterification reactions under acidic conditions, making this compound versatile in synthetic organic chemistry .

The synthesis of 5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid typically involves several steps:

  • Preparation of the Pyrazoline Derivative: The initial step often includes the synthesis of the 3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl moiety through cyclization reactions involving appropriate hydrazones.
  • Azo Coupling Reaction: The pyrazoline derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 5-chloro-2-hydroxyaniline.
  • Sulfonation: Finally, sulfonation can be performed to introduce the sulfonic acid group if it is not already present in the initial pyrazoline synthesis .

5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid has potential applications in various fields:

  • Dyes and Pigments: Due to its azo structure, it can be utilized as a dye or pigment in textiles and other materials.
  • Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly for conditions requiring anti-inflammatory or analgesic treatments.
  • Analytical Chemistry: It may serve as a reagent in analytical methods for detecting specific ions or compounds due to its unique chemical properties .

Interaction studies involving 5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid would likely focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies on similar compounds indicate that interactions may be influenced by structural modifications around the pyrazoline and azo groups. Further research is needed to elucidate specific interactions and mechanisms of action in biological systems .

Several compounds share structural similarities with 5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid:

Compound NameStructure FeaturesUnique Attributes
4-AminoazobenzeneAzo group with amino substituentKnown for its use in dyeing and as an intermediate in pharmaceuticals
3-MethylpyrazoleContains pyrazole structureExhibits diverse biological activities including antifungal properties
1-(m-Sulfophenyl)-2-pyrazolinSulfonated pyrazoline derivativePotential use as a pharmaceutical agent with anti-inflammatory properties

These compounds illustrate various applications ranging from dyes to pharmaceuticals but differ in their specific functional groups and resultant properties, highlighting the uniqueness of 5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-y)azo)benzenesulphonic acid due to its combination of chlorine, hydroxyl, azo, and sulfonic functionalities .

XLogP3

1.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

487.9863334 g/mol

Monoisotopic Mass

487.9863334 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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